2-Methoxy-4,6-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

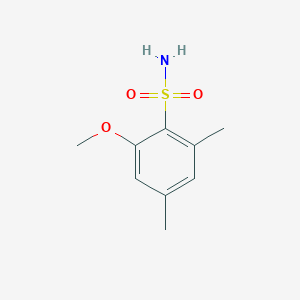

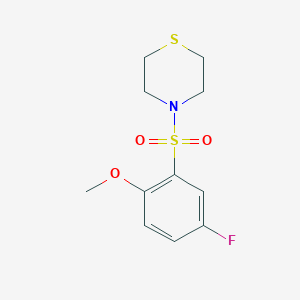

2-Methoxy-4,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3,(H2,10,11,12) . This indicates that the molecule consists of a benzene ring substituted with two methyl groups, a methoxy group, and a sulfonamide group .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature .Scientific Research Applications

Synthesis and Spectroscopy

- Synthesis of Fluorophores : The compound is involved in the synthesis of Zinquin-related fluorophores, specifically 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide and related analogs. These compounds form fluorescent complexes with Zn(II) and are used in spectroscopic studies (Kimber et al., 2003).

Biodesulfurization

- Methoxylation in Biodesulfurization : In the biodesulfurization of organosulfur compounds, a metabolic pathway incorporating methoxylation has been proposed. This involves the transformation of 2-hydroxybiphenyl to 2-methoxybiphenyl, demonstrating the relevance of methoxylation in environmental biotechnology (Chen et al., 2009).

Organic Geochemistry

- Proxy for Terrestrial Biomass : Methoxyphenols, including compounds similar to 2-Methoxy-4,6-dimethylbenzenesulfonamide, are used as proxies for terrestrial biomass. Their chemical changes during hydrothermal alteration provide insights into geochemical processes (Vane & Abbott, 1999).

Spectroscopic Analysis

- Dimer Interaction Studies : Theoretical and experimental spectroscopic analyses of compounds like N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide reveal interaction energies and molecular dynamics. These studies are critical in understanding molecular interactions (Karakaya et al., 2015).

Medicinal Chemistry

- Antagonists in Pharmacology : Phenyl benzenesulfonamides, structurally related to this compound, have been identified as selective 5-HT6 antagonists, potentially useful in pharmacological research (Bromidge et al., 2001).

Safety and Hazards

The safety information available indicates that 2-Methoxy-4,6-dimethylbenzenesulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDROCVDYBXTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

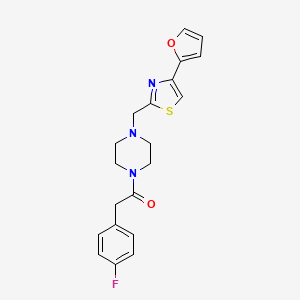

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)

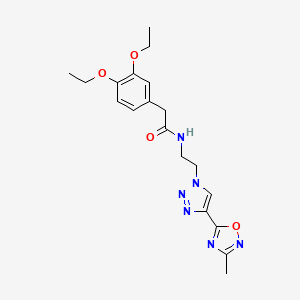

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)

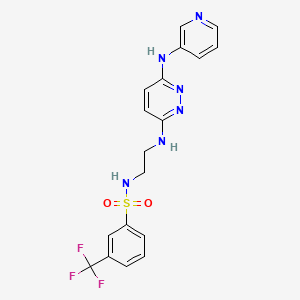

![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)

dimethylsilane](/img/structure/B2417885.png)